molecular formula C8H11N3O4S B601564 Lamivudine Impurity G CAS No. 160552-55-6

Lamivudine Impurity G

Cat. No. B601564
M. Wt: 245.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lamivudine Impurity G, also known as 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a compound related to Lamivudine . Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections .


Molecular Structure Analysis

The molecular formula of Lamivudine Impurity G is C8H11N3O4S, and its molecular weight is 245.3 . The IUPAC name is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one .

Scientific Research Applications

  • Degradation Product Analysis : An unknown impurity in lamivudine, zidovudine, and nevirapine tablets was identified as a degradation product. This impurity's structure was characterized using various spectral data, and its formation and mechanism are discussed (Aparna et al., 2010).

  • Relative Response Factor : A study established Relative Response Factors for various lamivudine related impurities, using a reverse phase high performance liquid chromatography (RP-HPLC) method. This method can be used for quantifying known related impurities in lamivudine zidovudine oral dosage form (Gordon et al., 2014).

  • UPLC Method for Impurity Determination : A fast, selective, and sensitive analytical method was developed for estimating lamivudine related impurities in tablet dosage form using ultra performance chromatography (UPLC) (Yellampalli et al., 2018).

  • Impedimetric Sensor for Drug Determination : An impedimetric sensor was developed for determining lamivudine and tenofivir using a modified glassy carbon electrode. This method showed high recovery and low detection limits, demonstrating its potential for pharmaceutical analysis (Chihava et al., 2018).

  • Crystal Structure of Lamivudine Impurity : A study detailed the crystal structure of a lamivudine impurity, providing insights into its hexagonal packing and hydrogen bond network. This information is vital for understanding the impurity's behavior in pharmaceutical formulations (Dutkiewicz et al., 2011).

  • HPLC Method for Related Substances : A high performance liquid chromatography method was developed for analyzing related substances in a combination of antiretroviral drugs, including lamivudine. This method aimed at efficient separation of all peaks in a complex matrix (Tol et al., 2016).

  • Clinical Efficacy in Hepatitis B Treatment : Lamivudine was found to be effective in suppressing hepatitis B virus DNA in Chinese hepatitis B surface antigen carriers. This suggests its therapeutic potential in managing chronic hepatitis B infections (Lai et al., 1997).

  • Pharmacokinetics of Lamivudine : A detailed study on the pharmacokinetics of lamivudine highlighted its absorption, distribution, metabolism, and excretion profiles, providing vital information for its therapeutic use (Johnson et al., 1999).

Safety And Hazards

While specific safety and hazard information for Lamivudine Impurity G is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

properties

IUPAC Name

4-amino-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQAXFNQNADRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamivudine sulfoxide, (R)-

Citations

For This Compound
5
Citations
L DOLUTEGRAVIR - WHO Drug Information, 2019 - search.proquest.com
… Determine the sum of the areas of any peaks corresponding to lamivudine impurity G, lamivudine impurity H and lamivudine impurity J and the corrected areas of any peaks …
Number of citations: 0 search.proquest.com
T Tol, N Kadam, N Raotole, A Desai… - … of Chromatography A, 2016 - Elsevier
… Lamivudine carboxylic acid impurity, the retention time was found to be unstable, during random OFAT trials this impurity was observed to be co-eluting with the Lamivudine impurity G …
Number of citations: 45 www.sciencedirect.com
World Health Organization - WHO Drug Information, 2019 - apps.who.int
… Determine the sum of the areas of any peaks corresponding to lamivudine impurity G, lamivudine impurity H and lamivudine impurity J and the corrected areas of any peaks …
Number of citations: 2 apps.who.int
World Health Organization - WHO Drug Information, 2019 - apps.who.int
… Determine the sum of the areas of any peaks corresponding to lamivudine impurity G, lamivudine impurity H and lamivudine impurity J and the corrected areas of any peaks …
Number of citations: 3 apps.who.int
MN Patel, CS Kothari - Chromatographia, 2018 - Springer
Understanding of shelf-life, expiry periods, degradation kinetics, stability indications, and impurity profiling is of major concern. The present review focuses on the quality-by-design (QbD…
Number of citations: 10 link.springer.com

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